![molecular formula C17H21N3O2 B7471761 2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7471761.png)
2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is also known as phthalazine-1,4-dione-2-(2-oxoazocan-1-yl)ethyl or PADOC. The chemical formula of this compound is C12H12N4O3, and it has a molecular weight of 260.25 g/mol.
Mécanisme D'action
The mechanism of action of 2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one involves the photoisomerization of the azobenzene moiety. Upon exposure to light of a specific wavelength, the compound undergoes a reversible trans-cis isomerization. This isomerization leads to a change in the conformation of the compound, which can be used to control the activity of proteins.
Biochemical and Physiological Effects:
2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one has been shown to have minimal biochemical and physiological effects. This compound does not bind to DNA or RNA, and it does not affect the expression of genes. It has been shown to be non-toxic to cells, and it does not affect cell viability or proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one in lab experiments include its photo-switchable nature, high purity, and well-established synthesis method. This compound can be used to control the activity of proteins with high spatiotemporal precision. However, the limitations of using this compound include its high cost and the requirement for specific equipment for photoisomerization.
Orientations Futures
There are many future directions for the use of 2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one in scientific research. One potential direction is the development of new photo-switchable inhibitors of protein-protein interactions based on this compound. Another potential direction is the use of this compound in the study of protein dynamics in living cells. Additionally, this compound can be used in the development of new optogenetic tools for controlling cellular processes. Overall, 2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one has great potential for advancing our understanding of various biological processes and developing new tools for controlling cellular processes.
Méthodes De Synthèse
The synthesis of 2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one involves the reaction between 2-oxoethylphthalazin-1-one and azocane-1,2-dione. This reaction is carried out in the presence of a catalyst such as triethylamine or pyridine. The product is obtained in good yield and high purity. The synthesis method of 2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one is well-established, and it has been used by many researchers to obtain this compound for their studies.
Applications De Recherche Scientifique
2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one has been used in various scientific research applications. This compound is widely used as a photo-switchable inhibitor of protein-protein interactions. It can be used to control the activity of proteins in vivo and in vitro. This compound has been used to study the dynamics of protein-protein interactions, which is important for understanding the molecular mechanisms of various biological processes.
Propriétés
IUPAC Name |
2-[2-(azocan-1-yl)-2-oxoethyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-16(19-10-6-2-1-3-7-11-19)13-20-17(22)15-9-5-4-8-14(15)12-18-20/h4-5,8-9,12H,1-3,6-7,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVXKAIYNNDAND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)CN2C(=O)C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7471684.png)
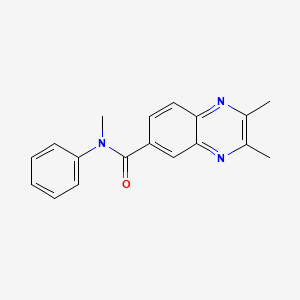
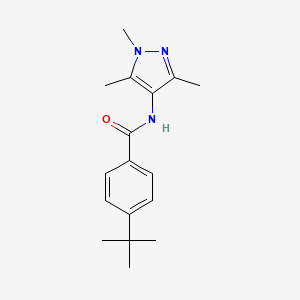
![N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)-2-[(2-ethyl-1,3-thiazol-4-yl)methyl-methylamino]acetamide](/img/structure/B7471696.png)

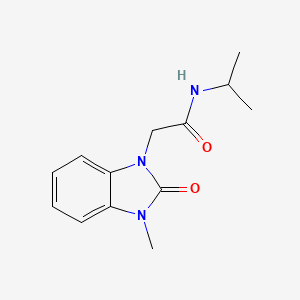
![1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromopyrimidine-2,4-dione](/img/structure/B7471737.png)
![2-(1,3-dioxoisoindol-2-yl)ethyl (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7471739.png)
![ethyl (2Z)-2-[(5Z)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-3-[2-(2-methoxyethylamino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B7471742.png)
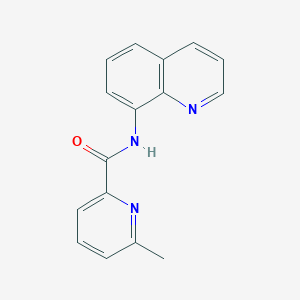
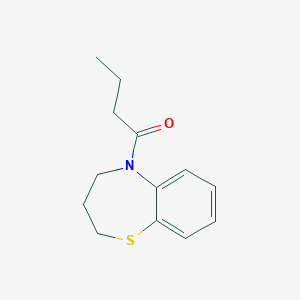
![4-[4-(Methylthio)benzoyl]morpholine](/img/structure/B7471779.png)
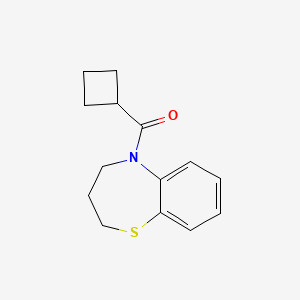
![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7471787.png)